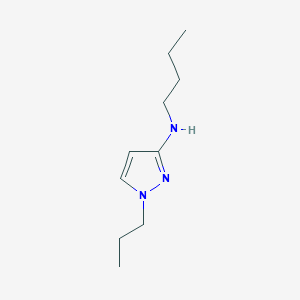

![molecular formula C14H19N3O2 B11739249 4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11739249.png)

4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[({[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}アミノ)メチル]ベンゼン-1,3-ジオールは、ピラゾール部分とジヒドロキシベンゼン基が置換されたベンゼン環を特徴とする合成有機化合物です。

2. 製法

合成経路と反応条件

4-[({[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}アミノ)メチル]ベンゼン-1,3-ジオールの合成は、通常、複数のステップで構成されます。

ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性条件下で反応させることにより合成できます。

ベンゼン環へのピラゾールの結合: このステップでは、ピラゾールとベンゼン環の間に炭素-窒素結合が形成されます。これは、求核置換反応により実現できます。

ヒドロキシル基の導入: ヒドロキシル基は、求電子置換反応により導入できます。この場合、ベンゼン環は、ヒドロキシル化剤などの適切な求電子剤で処理されます。

工業的生産方法

この化合物の工業的生産には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応条件の制御、再結晶化やクロマトグラフィーなどの精製技術が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Pyrazole to the Benzene Ring: This step involves the formation of a carbon-nitrogen bond between the pyrazole and the benzene ring. This can be achieved through a nucleophilic substitution reaction.

Introduction of the Hydroxyl Groups: The hydroxyl groups can be introduced via electrophilic aromatic substitution reactions, where the benzene ring is treated with a suitable electrophile such as a hydroxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

酸化: ベンゼン環上のヒドロキシル基は、酸化されてキノンを生成できます。

還元: この化合物は、対応するアミンまたはアルコールを生成するように還元できます。

置換: ベンゼン環は、ハロゲン化、ニトロ化、スルホン化などのさまざまな置換反応を受けられます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。

置換: ハロゲン化には臭素、ニトロ化には硝酸、スルホン化には硫酸などの試薬が一般的に使用されます。

主な生成物

酸化: キノン

還元: アミンまたはアルコール

置換: ハロゲン化、ニトロ化、またはスルホン化された誘導体

4. 科学研究への応用

4-[({[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}アミノ)メチル]ベンゼン-1,3-ジオールは、科学研究でさまざまな用途があります。

医薬品化学: これは、特に特定の酵素や受容体を標的とする新規薬剤の開発のための足場として使用できます。

材料科学: この化合物は、ポリマーやその他の材料に組み込まれて、熱安定性や導電率の向上などの特定の特性を与えることができます。

生物学的研究: これは、生化学経路を研究するためのプローブとして、または結合研究におけるリガンドとして使用できます。

科学的研究の応用

4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Biological Studies: It can be used as a probe to study biochemical pathways or as a ligand in binding studies.

作用機序

4-[({[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}アミノ)メチル]ベンゼン-1,3-ジオールの作用機序は、特定の分子標的との相互作用を含みます。ピラゾール部分は、酵素や受容体に結合して、その活性を調節できます。ヒドロキシル基は、水素結合に関与し、化合物の結合親和性と特異性を高めます。

6. 類似化合物の比較

類似化合物

- 4-メチルカテコール (4-メチルベンゼン-1,2-ジオール)

- オルシノール (5-メチルベンゼン-1,3-ジオール)

- グアヤコール (2-メトキシフェノール)

独自性

4-[({[1-(プロパン-2-イル)-1H-ピラゾール-5-イル]メチル}アミノ)メチル]ベンゼン-1,3-ジオールは、ピラゾール環とジヒドロキシベンゼン部分の両方が存在することにより独自です。この組み合わせにより、多様な化学反応性と潜在的な生物活性が可能になり、これらの官能基のいずれか一方を欠いている可能性のある他の類似化合物とは区別されます。

類似化合物との比較

Similar Compounds

- 4-Methylcatechol (4-methylbenzene-1,2-diol)

- Orcinol (5-methylbenzene-1,3-diol)

- Guaiacol (2-methoxyphenol)

Uniqueness

4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol is unique due to the presence of both a pyrazole ring and dihydroxybenzene moiety. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds that may lack one of these functional groups.

特性

分子式 |

C14H19N3O2 |

|---|---|

分子量 |

261.32 g/mol |

IUPAC名 |

4-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol |

InChI |

InChI=1S/C14H19N3O2/c1-10(2)17-12(5-6-16-17)9-15-8-11-3-4-13(18)7-14(11)19/h3-7,10,15,18-19H,8-9H2,1-2H3 |

InChIキー |

MUYYUWWIIUONAG-UHFFFAOYSA-N |

正規SMILES |

CC(C)N1C(=CC=N1)CNCC2=C(C=C(C=C2)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11739167.png)

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11739171.png)

![3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime](/img/structure/B11739172.png)

![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739175.png)

![2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11739191.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)

phenyl]methyl})amine](/img/structure/B11739229.png)

![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739238.png)

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)